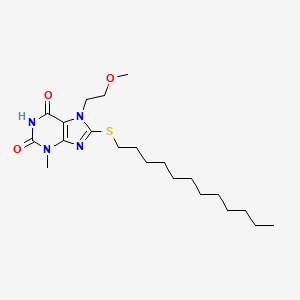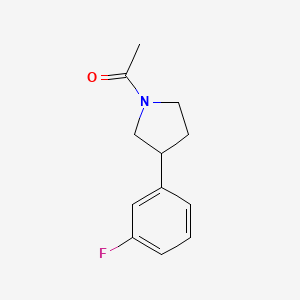![molecular formula C20H25N5O3 B2967950 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 899751-94-1](/img/structure/B2967950.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The tert-butyl group could potentially be introduced using tert-butanesulfinamide . The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety might be synthesized via a multi-step process involving the reaction of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety would likely contribute to the rigidity of the molecule, while the tert-butyl and 2-(4-isopropylphenoxy)acetamide groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety might undergo reactions typical of other similar heterocycles . The tert-butyl group is generally quite inert, but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Design and Synthesis for Anticancer Activity
A study highlighted the synthesis of compounds with a structure closely related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide, focusing on anticancer applications. By attaching different aryloxy groups to the pyrimidine ring, one compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, showcasing its potential as an anticancer agent (Al-Sanea et al., 2020).
Neuroinflammatory PET Imaging Agents
Another research avenue for derivatives closely related to the chemical structure involves their use as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines demonstrated subnanomolar affinity for TSPO, comparable to established compounds. Two derivatives were radiolabeled with fluorine-18, highlighting their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
Compounds incorporating a pyrazolo[3,4-d]pyrimidine moiety, analogous to the mentioned chemical structure, have been explored for their antimicrobial properties. Through the synthesis of various heterocycles, researchers have identified compounds with notable antimicrobial activity, demonstrating the potential of such structures in the development of new antimicrobial agents (Bondock et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrazolo[3,4-d]pyrimidines, which is a part of the compound’s structure, have been of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Mode of Action
This compound, being an isostere of the adenine ring of ATP, could potentially mimic hinge region binding interactions in kinase active sites .
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(2)14-6-8-15(9-7-14)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)20(3,4)5/h6-10,12-13H,11H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMGTMFNQQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)



![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)

![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)